molecular formula C8H6F2N2O2 B15247854 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one

4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15247854
M. Wt: 200.14 g/mol
InChI Key: FUTRNONENURWFY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound known for its unique structure and properties It features a benzimidazole core substituted with a difluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The steps involve:

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine and ferric oxide are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Difluoromethylquinazolinone: Similar in structure but with a quinazolinone core.

    4-Fluoromethylquinazolinone: Another related compound with a fluoromethyl group.

    2-Mercapto-5-difluoromethoxy-1H-benzimidazole: Shares the benzimidazole core with a mercapto group

Uniqueness

4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H6F2N2O2

Molecular Weight

200.14 g/mol

IUPAC Name

4-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H6F2N2O2/c9-7(10)14-5-3-1-2-4-6(5)12-8(13)11-4/h1-3,7H,(H2,11,12,13)

InChI Key

FUTRNONENURWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC(=O)N2

Origin of Product

United States

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